S-acetyl-PEG4-t-butyl ester
Overview
Description
S-acetyl-PEG4-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a sulfur acetyl group and a t-butyl ester. This compound is known for its hydrophilic properties, which enhance the water solubility of compounds in aqueous media . It is commonly used in biochemical and proteomics research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
S-acetyl-PEG4-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The primary targets of this compound are the sulfur acetyl group and the t-butyl ester. These groups can be deprotected to form a thiol group and removed under acidic conditions, respectively .
Mode of Action
The sulfur acetyl group in the this compound can be deprotected to form a thiol group . This thiol group is highly reactive and can form covalent bonds with other molecules, enabling the attachment of various compounds to the PEG linker. The t-butyl ester can be removed under acidic conditions , which allows for further modifications of the compound.
Biochemical Pathways
The hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which could potentially affect their distribution and interaction within biological systems.
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of compounds in aqueous media , which could potentially enhance their bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl ester in the compound can be removed under acidic conditions , suggesting that the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which suggests that the compound’s action, efficacy, and stability may be influenced by the hydration status of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-t-butyl ester involves the incorporation of a sulfur acetyl group and a t-butyl ester into a PEG backbone. The sulfur acetyl group can be deprotected to form a thiol group, while the t-butyl ester can be removed under acidic conditions . The general synthetic route includes:
PEGylation: The PEG backbone is functionalized with a sulfur acetyl group.
Esterification: The t-butyl ester is introduced to the PEG backbone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale PEGylation and esterification processes. These processes are optimized for high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The sulfur acetyl group can be deprotected to form a thiol group under mild conditions.
Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Deprotection: Mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed for ester hydrolysis.
Major Products Formed:
Thiol Group: Formed from the deprotection of the sulfur acetyl group.
Carboxylic Acid: Formed from the hydrolysis of the t-butyl ester.
Scientific Research Applications
Chemistry: : S-acetyl-PEG4-t-butyl ester is used as a linker in the synthesis of complex molecules and bioconjugates. Its hydrophilic properties enhance the solubility of hydrophobic compounds .
Biology: : In biological research, this compound is used for the modification of proteins and peptides. The thiol group formed after deprotection can react with maleimide or iodoacetamide groups, facilitating bioconjugation .
Medicine: : this compound is employed in drug delivery systems to improve the solubility and stability of therapeutic agents .
Industry: : This compound is used in the formulation of various industrial products, including coatings and adhesives, due to its ability to enhance water solubility and stability .
Comparison with Similar Compounds
S-acetyl-PEG4-Boc: Similar to S-acetyl-PEG4-t-butyl ester but contains a Boc (tert-butoxycarbonyl) protecting group instead of a t-butyl ester.
Amino-PEG4-t-butyl ester: Contains an amino group at one end and a t-butyl ester at the other, used for bioconjugation.
Uniqueness: this compound is unique due to its combination of a sulfur acetyl group and a t-butyl ester, which allows for versatile chemical modifications. Its hydrophilic PEG linker enhances the solubility of compounds in aqueous media, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O7S/c1-15(18)25-14-13-23-12-11-22-10-9-21-8-7-20-6-5-16(19)24-17(2,3)4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYETODKIHXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139857 | |
Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-26-6 | |
Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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